![molecular formula C20H18ClN5O3S B3003143 N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251679-03-4](/img/structure/B3003143.png)
N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
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Description
N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O3S and its molecular weight is 443.91. The purity is usually 95%.
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Biological Activity
N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of the pyrido[2,3-e][1,2,4]thiadiazine framework exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have been tested against various bacterial strains. In particular, studies indicate that certain derivatives show good to moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Compound | Bacterial Strain | Activity Level |
---|---|---|
5e | Staphylococcus aureus | Highly Active |
5g | Escherichia coli | Highly Active |
4g | Pseudomonas aeruginosa | Highly Active |
5h | Bacillus subtilis | Moderately Active |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. In related studies, derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For example:
- Dual COX Inhibition : A derivative demonstrated an 82% reduction in ear edema in an in vivo model, indicating significant anti-inflammatory effects . The molecular docking studies provided insights into how structural features facilitate dual inhibition.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : By targeting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
- Interaction with Bacterial Cell Walls : The compound's structural components may interfere with bacterial cell wall synthesis or function.
Case Studies
Several case studies highlight the compound's efficacy:
- Study on Antibacterial Effects : A series of experiments conducted on various bacterial strains revealed that modifications to the thiadiazine core significantly enhanced antibacterial potency .
- Inflammation Model : In a controlled study using a murine model for inflammation, a related compound exhibited substantial anti-inflammatory effects through COX inhibition .
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3S/c1-14-6-8-15(9-7-14)26-13-25(30(28,29)17-5-3-11-23-20(17)26)12-18(27)24-16-4-2-10-22-19(16)21/h2-11H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFMMSZOUSWQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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